![molecular formula C19H18N4O2 B4992711 9-BUTYL-2-(4-NITROPHENYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE](/img/structure/B4992711.png)
9-BUTYL-2-(4-NITROPHENYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE
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Overview
Description
9-BUTYL-2-(4-NITROPHENYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE is a heterocyclic compound that belongs to the class of imidazo[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a nitrophenyl group and a butyl chain in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-BUTYL-2-(4-NITROPHENYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitroaniline with butyl bromide in the presence of a base to form the intermediate, which is then cyclized to form the desired product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
9-BUTYL-2-(4-NITROPHENYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 9-BUTYL-2-(4-AMINOPHENYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE .
Scientific Research Applications
9-BUTYL-2-(4-NITROPHENYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential therapeutic agent for treating infectious diseases and cancer.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 9-BUTYL-2-(4-NITROPHENYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the compound can inhibit specific enzymes or proteins involved in cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-NITROPHENYL)-1H-BENZIMIDAZOLE
- 9-BUTYL-2-(4-CHLOROPHENYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE
- 9-BUTYL-2-(4-FLUOROPHENYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE
Uniqueness
The unique combination of a butyl chain and a nitrophenyl group in 9-BUTYL-2-(4-NITROPHENYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE contributes to its distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for further research and development .
Properties
IUPAC Name |
4-butyl-2-(4-nitrophenyl)imidazo[1,2-a]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-2-3-12-21-17-6-4-5-7-18(17)22-13-16(20-19(21)22)14-8-10-15(11-9-14)23(24)25/h4-11,13H,2-3,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPUVDVXENRQAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N3C1=NC(=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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